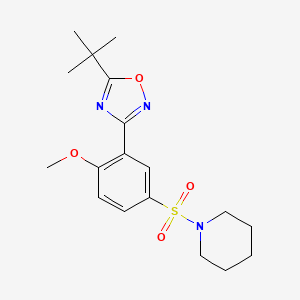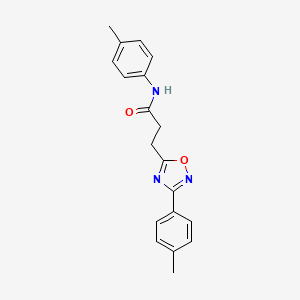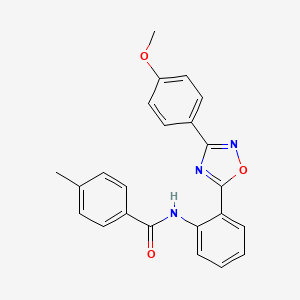
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate, also known as HMBA, is a synthetic compound that has been widely studied for its potential applications in scientific research. HMBA belongs to the family of quinoline derivatives and has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate is not fully understood. However, it has been suggested that this compound may act by modulating various signaling pathways and gene expression. This compound has been found to activate the p53 tumor suppressor pathway, which may contribute to its anti-cancer properties. It has also been suggested that this compound may act by inhibiting histone deacetylases (HDACs), which may contribute to its anti-inflammatory and anti-viral properties.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, including:
1. Modulation of gene expression: this compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.
2. Inhibition of HDACs: this compound has been shown to inhibit HDACs, which may lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
3. Activation of p53 pathway: this compound has been found to activate the p53 tumor suppressor pathway, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High solubility in water and organic solvents: this compound is highly soluble in water and organic solvents, which makes it easy to prepare solutions for lab experiments.
2. Low toxicity: this compound has been found to be relatively non-toxic, which makes it a safe candidate for further investigation.
3. Wide range of biological activities: this compound has been found to exhibit a wide range of biological activities, which makes it a versatile compound for scientific research.
Some of the limitations of this compound for lab experiments include:
1. Limited stability: this compound is relatively unstable and may degrade over time, which may affect its biological activity.
2. Limited bioavailability: this compound may have limited bioavailability in vivo, which may affect its efficacy in animal models.
3. Limited specificity: this compound may have limited specificity for certain targets, which may affect its selectivity in lab experiments.
Future Directions
There are several future directions for the investigation of (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate. Some of the potential areas of research include:
1. Development of this compound derivatives: The synthesis of this compound derivatives may lead to the discovery of compounds with improved biological activity and specificity.
2. Investigation of this compound in animal models: The investigation of this compound in animal models may provide valuable insights into its efficacy and safety in vivo.
3. Investigation of this compound in combination with other drugs: The investigation of this compound in combination with other drugs may lead to the discovery of synergistic effects and improved therapeutic outcomes.
4. Investigation of this compound in clinical trials: The investigation of this compound in clinical trials may provide valuable information on its safety and efficacy in humans.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it a versatile candidate for further investigation. With continued research, this compound may lead to the discovery of new therapies for various diseases.
Synthesis Methods
The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate can be achieved through a multi-step reaction process. The starting materials used are 3-methoxybenzoic acid and 2-hydroxy-6-methylquinoline. The reaction involves the formation of an ester bond between the carboxylic acid group of 3-methoxybenzoic acid and the hydroxyl group of 2-hydroxy-6-methylquinoline, resulting in the formation of this compound.
Scientific Research Applications
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Its potential applications in scientific research include:
1. Cancer Research: this compound has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. It has been suggested that this compound may act by inducing cell cycle arrest and apoptosis in cancer cells.
2. Anti-inflammatory Research: this compound has been found to possess anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Anti-viral Research: this compound has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. It has been suggested that this compound may act by inhibiting viral gene expression and replication.
Properties
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-6-7-17-14(8-12)9-15(18(21)20-17)11-24-19(22)13-4-3-5-16(10-13)23-2/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLSCESJSSCNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

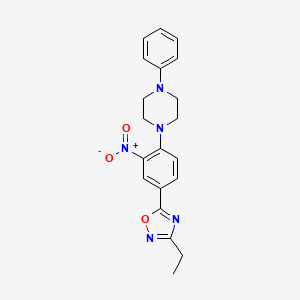
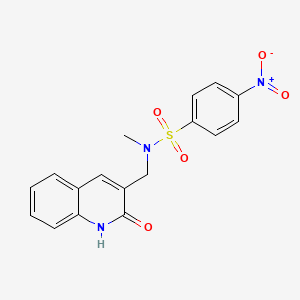
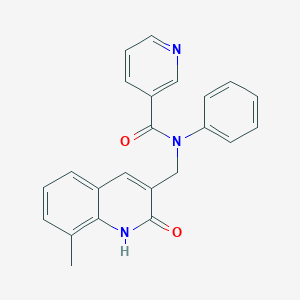
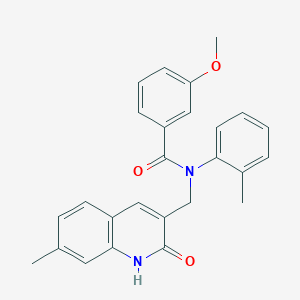

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7707613.png)
